Superior α-Helical Propensity Over Aib in Designed Peptide Scaffolds
In a direct head-to-head comparison, a 14-mer peptide containing L-AMV exhibits a significantly stronger α-helical character than its Aib-containing parent peptide (ABGY) as determined by ECD and ¹H NMR spectroscopy [1]. This demonstrates a quantifiable and functionally relevant conformational preference.
| Evidence Dimension | α-Helical Propensity in 14-mer Peptide |
|---|---|
| Target Compound Data | L-AMV-containing peptide (ABGY with Aib residues replaced by L-AMV) |
| Comparator Or Baseline | Aib-containing parent peptide (ABGY, where B = Aib) |
| Quantified Difference | Significantly stronger α-helical character (qualitative assessment from ECD/¹H NMR) |
| Conditions | Thermally stable 14-mer peptide in various environments; analyzed by ECD and ¹H NMR spectroscopy. |
Why This Matters
For researchers designing α-helical peptide scaffolds, selecting L-AMV over the achiral and commonly used Aib ensures a more robust, right-handed α-helical conformation, which is critical for applications like molecular rulers or protein-protein interaction inhibitors.
- [1] Banerjee, R., Sheet, T., Banerjee, S., Biondi, B., Formaggio, F., Toniolo, C., & Peggion, C. (2021). Cα-Methyl-l-valine: A Preferential Choice over α-Aminoisobutyric Acid for Designing Right-Handed α-Helical Scaffolds. Biochemistry, 60(36), 2704–2714. View Source
